Phytolaccagenic acid
CAS No.: 54928-05-1
Cat. No.: VC21339896
Molecular Formula: C31H48O6
Molecular Weight: 516.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 54928-05-1 |
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Molecular Formula | C31H48O6 |
Molecular Weight | 516.7 g/mol |
IUPAC Name | (2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35)/t20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1 |
Standard InChI Key | YAGYBNOEVSEGSL-HGDAMUQJSA-N |
Isomeric SMILES | C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Melting Point | 295-299°C |
Chemical Properties and Structure
Phytolaccagenic acid (CAS Registry Number: 54928-05-1) is an oleanane-type triterpene with the molecular formula C31H48O6 and a molecular weight of 516.71 g/mol . It is also known by other names including phytolaccinic acid and olean-12-ene-28,29-dioic acid, 3,23-dihydroxy-, 29-methyl ester, (3β,4α,20β)- . The systematic IUPAC name is (2S,4aR,6aS,6bR,8aR,9R,10S,12aR,12bR,14bS)-10-hydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid .
Physical Properties
Phytolaccagenic acid appears as a white to off-white powder . The compound exhibits the following physical properties:
Chemical Structure
Phytolaccagenic acid contains a pentacyclic triterpene skeleton with several functional groups including a carboxylic acid group, a methyl ester group, and two hydroxyl groups . The compound's structure features:
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A pentacyclic oleanane skeleton with a double bond between C-12 and C-13
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A carboxylic acid group at C-28
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A methyl ester group at C-29
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Hydroxyl groups at C-3 and C-23
The SMILES notation for phytolaccagenic acid is:
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Natural Sources
Phytolaccagenic acid is primarily found in the form of saponins in various plant species. The most notable source is quinoa (Chenopodium quinoa Willd), particularly in its husks .
Occurrence in Quinoa
Phytolaccagenic acid is one of the main sapogenins found in quinoa husks . In quinoa, phytolaccagenic acid exists primarily as bidesmosidic saponins, which are glycosylated forms . These saponins have been identified as:
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3-O-alpha-L-arabinopyranosyl phytolaccagenic acid 28-O-beta-D-glucopyranosyl ester
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3-O-beta-D-glucopyranosyl-(1-->3)-alpha-L-arabinopyranosyl phytolaccagenic acid 28-O-beta-D-glucopyranosyl ester
Content in Different Quinoa Varieties
The content of phytolaccagenic acid varies among different quinoa varieties. A study analyzing 23 different quinoa samples found that the content of the four main aglycones (including phytolaccagenic acid) ranged between 151 and 704 mg/kg, demonstrating significant variation among cultivars .
Extraction and Isolation Methods
Several methods have been developed to extract and isolate phytolaccagenic acid from plant material, particularly from quinoa husks. These methods typically involve the hydrolysis of saponins to release the sapogenins.
Comparison of Extraction Methods
Two main methods for obtaining sapogenins through acid hydrolysis of saponin-rich quinoa husk extracts have been evaluated:
Extraction Process
The general extraction process involves:
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Collecting quinoa husks (often industrial residue)
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Extracting with an ethanol/water (1:1) solution for several hours under constant stirring
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Concentrating the hydroalcoholic extract in vacuo to remove ethanol
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Subjecting the extract to acid hydrolysis (typically using 2M HCl in ethanol)
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Purifying the resulting sapogenin extract using chromatographic techniques such as Vacuum Liquid Chromatography (VLC) and Flash Chromatography over Silica gel
Biological Activities
Phytolaccagenic acid has been studied for various biological activities, both as an isolated compound and as a component of saponin mixtures.
Cytotoxic Activity
The cytotoxic potential of phytolaccagenic acid has been evaluated against cancer and normal cell lines:
Cell Line | Type | IC50 (μM) | Reference |
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MCF-10A | Normal-like human breast epithelial cells | 73.0 ± 0.4 | |
JIMT-1 | Human breast cancer cells | 105.1 ± 2.7 |
Compared to other sapogenins like hederagenin (IC50 of 27.3 μM against JIMT-1), phytolaccagenic acid showed relatively lower cytotoxicity . This suggests that while phytolaccagenic acid itself has limited direct anti-cancer activity, it might serve as a structural scaffold for developing more potent derivatives.
Activities as Part of Saponin Mixtures
As a component of saponin mixtures from quinoa, phytolaccagenic acid may contribute to various biological activities:
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Hypoglycemic effects: Quinoa saponins have shown α-glucosidase inhibitory activity, suggesting potential anti-diabetic properties
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Prebiotic-like effects: Transformation of saponins containing phytolaccagenic acid by gut microbiota has been demonstrated, exhibiting a modulatory effect on the growth of selected intestinal bacteria
Effect on Intestinal Permeability
Saponins containing phytolaccagenic acid may influence intestinal barrier functions due to their membrane-perturbing effects. Studies have investigated the impact of quinoa components on intestinal permeability in relation to food allergy sensitization . This research area is particularly relevant given the increasing popularity of quinoa as a food source.
Microbiome Interactions
The interaction between phytolaccagenic acid-containing saponins and the gut microbiota has been investigated in in vitro colonic fermentation studies.
Transformation by Gut Microbiota
Research has demonstrated that saponin-rich extracts from quinoa can be transformed to sapogenins, including phytolaccagenic acid, by human gut microbiota . This transformation exhibited a modulatory effect on the growth of selected intestinal bacteria.
Prebiotic-like Effects
In in vitro colonic fermentation studies, the highest production of sapogenins from quinoa extracts reached approximately 90 μg/mL . While quinoa extracts showed a general antimicrobial effect, mainly on lactic acid bacteria and Lactobacillus species, the transformation process demonstrated potential prebiotic-like effects, suggesting complex interactions with the gut microbiome .
This pricing reflects the specialized nature of the compound and the challenges associated with its extraction and purification.
Chemical Derivatives and Synthesis
Research has been conducted on developing derivatives of sapogenins found in quinoa, though most studies have focused on oleanolic acid rather than phytolaccagenic acid directly.
Research Applications
Phytolaccagenic acid has been used in various research contexts:
Analytical Standards
Phytolaccagenic acid serves as an analytical standard for the identification and quantification of saponins in plant materials .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies to understand how different structural features of triterpene sapogenins contribute to their biological activities .
Quinoa Research
As one of the primary sapogenins in quinoa, phytolaccagenic acid has been studied in the context of:
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